[4-(1,3-Benzothiazol-2-yl)-2-ethoxy-6-iodophenyl] acetate
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Overview
Description
[4-(1,3-Benzothiazol-2-yl)-2-ethoxy-6-iodophenyl] acetate is a complex organic compound that features a benzothiazole moiety, an ethoxy group, and an iodine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Benzothiazol-2-yl)-2-ethoxy-6-iodophenyl] acetate typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of 2-aminobenzenethiol with aldehydes or ketones.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction, where the phenol derivative reacts with an ethyl halide in the presence of a base such as potassium carbonate.
Acetylation: Finally, the acetylation of the hydroxyl group is performed using acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, would be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other substituents.
Substitution: The ethoxy group and the iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated products or hydrogen-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used .
Scientific Research Applications
Chemistry
In chemistry, [4-(1,3-Benzothiazol-2-yl)-2-ethoxy-6-iodophenyl] acetate is used as a building block for the synthesis of more complex molecules.
Biology
It can be used to study biological processes and interactions at the molecular level .
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities, including anti-cancer, anti-bacterial, and anti-inflammatory properties. The presence of the benzothiazole ring is particularly significant due to its known bioactivity .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices, due to its electronic properties .
Mechanism of Action
The mechanism of action of [4-(1,3-Benzothiazol-2-yl)-2-ethoxy-6-iodophenyl] acetate involves its interaction with specific molecular targets. The benzothiazole moiety can interact with various enzymes and receptors, modulating their activity. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Arylbenzothiazoles: These compounds share the benzothiazole core and exhibit similar biological activities.
Benzothiazole Derivatives: Compounds with different substituents on the benzothiazole ring, such as halogens or alkyl groups, can have varying degrees of bioactivity.
Phenyl Acetates: Compounds with different substituents on the phenyl ring can exhibit different chemical and biological properties.
Uniqueness
The uniqueness of [4-(1,3-Benzothiazol-2-yl)-2-ethoxy-6-iodophenyl] acetate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodine atom and the ethoxy group, along with the benzothiazole moiety, makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
[4-(1,3-benzothiazol-2-yl)-2-ethoxy-6-iodophenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14INO3S/c1-3-21-14-9-11(8-12(18)16(14)22-10(2)20)17-19-13-6-4-5-7-15(13)23-17/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUHCFRXUYWBEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)I)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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